
Guadecitabine Sodium in Acute Myeloid
Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Guadecitabine sodium

Cat. No.: B584286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth

of abnormal myeloid cells in the bone marrow and blood. For decades, treatment options for

patients unable to tolerate intensive chemotherapy have been limited, leading to poor

prognoses. The advent of epigenetic therapies, particularly hypomethylating agents (HMAs),

has offered a new therapeutic avenue. Guadecitabine sodium (SGI-110) is a next-generation

HMA designed to overcome some of the limitations of first-generation agents like decitabine

and azacitidine. This technical guide provides an in-depth overview of guadecitabine's

mechanism of action, a summary of key clinical and preclinical findings, and detailed

experimental protocols for its investigation in AML research.

Mechanism of Action
Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine. This structure

confers resistance to degradation by cytidine deaminase, an enzyme that rapidly inactivates

decitabine in the bloodstream.[1][2] This resistance leads to a longer in vivo exposure to its

active metabolite, decitabine.[1][2] The prolonged exposure increases the probability of

decitabine's incorporation into the DNA of rapidly dividing cancer cells during the S-phase of

the cell cycle.[2][3]
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Once incorporated into DNA, decitabine covalently binds to and inhibits DNA

methyltransferases (DNMTs).[1] DNMTs are enzymes responsible for maintaining DNA

methylation patterns, which are often aberrant in cancer cells, leading to the silencing of tumor

suppressor genes. By inhibiting DNMTs, guadecitabine leads to global DNA hypomethylation

and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest,

apoptosis, and cellular differentiation in AML cells.[1][2] Preclinical studies have shown that

guadecitabine can induce the re-expression of key tumor suppressor genes such as p15.[4]
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Caption: Mechanism of action of guadecitabine in AML.
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Clinical Trial Data Summary
Numerous clinical trials have evaluated the safety and efficacy of guadecitabine in patients with

AML. The following tables summarize the key quantitative data from these studies.

Table 1: Guadecitabine in Treatment-Naïve AML

Trial
Patient
Populatio
n

N
Dosing
Regimen

Composit
e
Complete
Respons
e (CRc)
Rate

Complete
Respons
e (CR)
Rate

Median
Overall
Survival
(OS)

Phase 2

(NCT0126

1312)[5]

Elderly,

unfit for

intensive

chemo

52

60 mg/m²

SC, 10-day

schedule

50% 33% 7.1 months

Phase 2

(NCT0126

1312)[5]

Elderly,

unfit for

intensive

chemo

24

60 mg/m²

SC, 5-day

schedule

54% 38%
Not

Reported

Phase 2

(NCT0126

1312)[5]

Elderly,

unfit for

intensive

chemo

27

90 mg/m²

SC, 5-day

schedule

59% 41%
Not

Reported

ASTRAL-1

(Phase 3,

NCT02348

489)[2]

Unfit for

intensive

chemo

408

60 mg/m²

SC, 5-day

schedule

- 19% 7.1 months

ASTRAL-1

(vs.

Treatment

Choice)[2]

Unfit for

intensive

chemo

407

Azacitidine,

Decitabine,

or LDAC

- 17% 8.5 months
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Table 2: Guadecitabine in Relapsed/Refractory (R/R)
AML

Trial
Patient
Population

N
Dosing
Regimen

CR + CR
with partial
hematologi
c recovery
(CRh) Rate

Median
Overall
Survival
(OS)

Phase 1/2

(NCT012613

12)[6]

R/R AML -

60 mg/m² SC,

10-day

schedule

- 7.1 months

ASTRAL-2

(Phase 3,

NCT0292000

8)[7]

R/R AML 148

60 mg/m² SC,

10-day initial

cycle(s) then

5-day cycles

17% 6.4 months

ASTRAL-2

(vs.

Treatment

Choice)[7]

R/R AML 154

High or low

intensity

chemo, or

best

supportive

care

8% 5.4 months

Experimental Protocols
Clinical Trial Methodologies
ASTRAL-1 (Phase 3, Treatment-Naïve AML)[2]

Study Design: A global, randomized, open-label, phase 3 trial.

Patient Population: Patients with previously untreated AML who were ineligible for intensive

induction chemotherapy due to age (≥75 years) or comorbidities.

Randomization: 1:1 to either guadecitabine or a pre-selected treatment choice (TC) of

azacitidine, decitabine, or low-dose cytarabine (LDAC).
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Treatment Regimens:

Guadecitabine: 60 mg/m² administered subcutaneously (SC) daily for 5 consecutive days

of a 28-day cycle.

TC: Standard dosing regimens for azacitidine, decitabine, or LDAC.

Primary Endpoints: Co-primary endpoints were complete response (CR) rate and overall

survival (OS).

Response Assessment: Response was assessed by an independent central pathologist

blinded to treatment assignment.

ASTRAL-2 (Phase 3, Relapsed/Refractory AML)[7]

Study Design: An international, multicenter, randomized, open-label, phase 3 trial.

Patient Population: Patients with AML who were refractory to or had relapsed after a first

induction chemotherapy regimen.

Randomization: 1:1 to either guadecitabine or a pre-selected physician's treatment choice

(TC) of high-intensity chemotherapy, low-intensity treatment, or best supportive care.

Treatment Regimens:

Guadecitabine: 60 mg/m² SC daily for 10 days for the first one or two cycles, followed by

5-day cycles.

TC: Investigator's choice of various standard-of-care regimens.

Primary Endpoint: Overall survival (OS).
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Caption: Generalized workflow for guadecitabine clinical trials in AML.
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Preclinical Experimental Protocols
In Vitro Cell Line Studies

Cell Lines: Human AML cell lines (e.g., HepG2 can be used as a model for liver-related

toxicities, though not a direct AML model, it has been used in guadecitabine preclinical

studies).[8]

Cell Viability Assay:

Seed AML cells in 96-well plates.

Treat with a dose range of guadecitabine for a specified time (e.g., 72 hours).

Add a viability reagent (e.g., MTT, CellTiter-Glo).

Measure absorbance or luminescence to determine the percentage of viable cells

compared to an untreated control.

DNA Methylation Analysis (LINE-1 Pyrosequencing):[9]

Isolate genomic DNA from treated and untreated AML cells.

Perform bisulfite conversion of the DNA.

Amplify the LINE-1 repetitive element using PCR with biotinylated primers.

Sequence the PCR product using pyrosequencing technology to quantify the percentage

of methylation at specific CpG sites.

Gene Expression Analysis (Quantitative RT-PCR):[9]

Isolate total RNA from treated and untreated AML cells.

Synthesize cDNA using reverse transcriptase.

Perform quantitative PCR using primers specific for target genes (e.g., p15, DNMT1,

DNMT3A, DNMT3B) and a housekeeping gene for normalization.
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Calculate the relative gene expression using the delta-delta Ct method.

In Vivo Xenograft Model Studies[8]

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

Tumor Implantation:

Subcutaneously inject a suspension of human AML cells (e.g., HepG2 as a model) into the

flank of the mice.

Allow tumors to establish and reach a palpable size.

Treatment Regimen:

Randomize mice into treatment and control groups.

Administer guadecitabine (e.g., 2 mg/kg) or a vehicle control (e.g., PBS) via subcutaneous

injection on a specified schedule (e.g., daily for 3 days).

Efficacy Assessment:

Measure tumor volume with calipers at regular intervals.

Monitor animal body weight as an indicator of toxicity.

At the end of the study, excise tumors and weigh them.

Pharmacodynamic Analysis:

Collect blood samples at various time points post-treatment.

Isolate genomic DNA from peripheral blood mononuclear cells.

Perform LINE-1 pyrosequencing to assess global DNA methylation changes.
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Caption: Preclinical experimental workflow for guadecitabine in AML.

Conclusion
Guadecitabine sodium represents a significant advancement in the development of

hypomethylating agents for the treatment of AML. Its unique pharmacokinetic profile,

characterized by resistance to cytidine deaminase and prolonged exposure to its active
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metabolite, decitabine, offers a potential advantage over first-generation HMAs. While large

phase 3 clinical trials in treatment-naïve and relapsed/refractory AML have not consistently

demonstrated a superiority in overall survival for the entire patient population, subgroup

analyses suggest potential benefits for certain patient cohorts.[2][7] Further research is

warranted to identify predictive biomarkers to better select patients who are most likely to

respond to guadecitabine therapy. The preclinical and clinical methodologies outlined in this

guide provide a framework for continued investigation into the therapeutic potential of

guadecitabine in AML and other hematologic malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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